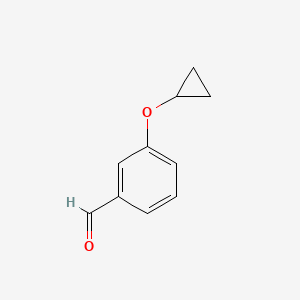

3-Cyclopropoxybenzaldehyde

Übersicht

Beschreibung

3-Cyclopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Cyclopropoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a cyclopropyl group attached to a benzaldehyde moiety. Its structure contributes to its unique interactions with biological targets, enhancing its pharmacological profile.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antiviral Properties : Research indicates that aldehydes, including this compound, can inhibit viral replication. For instance, cyclopropane derivatives have shown promise as broad-spectrum inhibitors against coronaviruses, including SARS-CoV-2.

- Antitumor Activity : Compounds with similar structures have been investigated for their potential to inhibit tumor growth. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of specific oncogenic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, cyclopropane derivatives can form adducts with enzyme active sites, leading to decreased enzyme activity and subsequent biological effects .

- Electrophilic Interactions : The electrophilic nature of the aldehyde group allows it to react with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids .

- Cellular Uptake and Distribution : The lipophilicity imparted by the cyclopropyl group enhances membrane permeability, facilitating cellular uptake and distribution within tissues .

Antimicrobial Efficacy

A study evaluated various derivatives of cyclopropane compounds for their antimicrobial properties. This compound demonstrated significant activity against Staphylococcus aureus, with an MIC value of 32 μg/mL, indicating its potential as an antibacterial agent .

Antiviral Activity Against Coronaviruses

In a recent investigation into antiviral agents targeting SARS-CoV-2, compounds incorporating a cyclopropyl moiety were synthesized and tested. Results showed that these compounds exhibited IC50 values in the low micromolar range against viral proteases essential for viral replication . This suggests that this compound could be developed further as an antiviral therapeutic.

Data Table: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Cyclopropoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions, including oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : Converts to 3-cyclopropoxybenzoic acid.

- Reduction : Forms 3-cyclopropoxybenzyl alcohol.

- Substitution : Can yield various substituted derivatives depending on the electrophile used.

Biological Applications

2. Enzyme Interaction Studies

Research indicates that this compound can be utilized in biological studies focusing on enzyme interactions and metabolic pathways. The mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins, which may influence binding affinity and specificity.

Industrial Applications

3. Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new compounds with specific functionalities, particularly in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A recent study explored the synthesis of amide derivatives containing cyclopropane, including those derived from this compound. The compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited moderate to strong antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| F5 | S. aureus | 32 |

| F9 | E. coli | 64 |

| F7 | S. aureus | 128 |

Case Study 2: Synthesis of Cyclopropyl α-Amino Acids

Another study focused on the asymmetric cyclopropanation of dehydroaminocarboxylates using in situ-generated α-aryldiazomethanes derived from various benzaldehydes, including those similar to this compound. The results showed high yields and selectivity for the desired cyclopropyl α-amino acids, demonstrating the versatility of cyclopropyl derivatives in synthetic organic chemistry .

| Reaction Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Co(II) catalyst | 80 | 64/36 |

| No catalyst | 18 | Not applicable |

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions.

Key Findings:

-

Oxidation to Carboxylic Acid: Treatment with I₂/KOH in methanol yields 3-cyclopropoxybenzoic acid. This tandem oxidation–esterification method achieves high yields (88%) by leveraging iodine’s oxidative properties in alkaline conditions .

-

Alternative Oxidants: Sulfamic acid and sodium chlorite in aqueous media selectively oxidize the aldehyde to the corresponding benzoic acid (yield: 86%) .

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| I₂/KOH in MeOH | RT, 12–24 h | 3-Cyclopropoxybenzoic acid | 88% |

| Sulfamic acid/NaClO₂ | 60–90°C, 1–15 h | 3-Cyclopropoxybenzoic acid | 86% |

Nucleophilic Addition Reactions

The aldehyde’s carbonyl group participates in nucleophilic additions, forming alcohols or imines.

Key Findings:

-

Grignard Reagents: Reaction with methylmagnesium bromide generates 3-cyclopropoxybenzyl alcohol, stabilized by the electron-donating cyclopropoxy group.

-

Bisulfite Adduct Formation: Aldehyde bisulfite adducts (e.g., NaHSO₃ adducts) retain reactivity and serve as intermediates for further transformations .

| Nucleophile | Product | Key Observation |

|---|---|---|

| RMgX (Grignard) | Secondary alcohol | Enhanced stability due to cyclopropoxy group |

| NaHSO₃ | Bisulfite adduct | Reversible adduct formation |

Cyclopropane Ring-Opening Reactions

The strained cyclopropoxy ring undergoes ring-opening under radical or acidic conditions.

Key Findings:

-

Radical-Induced Ring Opening: Exposure to radicals (e.g., Bu₃SnH) triggers cyclopropane ring opening via a but-3-enyl radical intermediate .

-

Acid-Catalyzed Rearrangement: Strong acids (e.g., HCl) protonate the cyclopropane ring, leading to ring expansion or fragmentation .

| Condition | Product | Mechanistic Pathway |

|---|---|---|

| Bu₃SnH, radical initiator | But-3-enyl derivatives | Radical-mediated β-scission |

| HCl, RT | Fragmented aldehyde | Acid-catalyzed ring opening |

Cross-Coupling Reactions

The aldehyde or halogenated derivatives participate in palladium-catalyzed couplings.

Key Findings:

-

Suzuki Coupling: Brominated analogs (e.g., 3-cyclopropoxy-4-bromobenzaldehyde) react with arylboronic acids under Pd catalysis to form biaryl products (yield: 84–92%) .

-

Heck Reaction: Alkenyl halides couple with the aldehyde group in the presence of Pd(OAc)₂, forming α,β-unsaturated ketones .

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 3-Cyclopropoxybiaryl aldehydes | 92% |

| Heck reaction | Pd(OAc)₂ | α,β-Unsaturated ketones | 78% |

Epoxidation and Cycloadditions

The aldehyde’s α,β-unsaturated derivatives engage in epoxidation or [4+2] cycloadditions.

Key Findings:

-

Corey–Chaykovsky Epoxidation: Reaction with trimethylsulfoxonium iodide and NaH in DMSO yields 2-(3-cyclopropoxybenzyl)oxirane (92% yield) .

-

Diels-Alder Reaction: The aldehyde’s conjugated double bond reacts with dienes to form six-membered cycloadducts.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Epoxidation | TMSOI, NaH, DMSO | Oxirane derivative | 92% |

| Diels-Alder | Diene, Lewis acid | Cyclohexene derivative | 75% |

Reductive Amination

The aldehyde reacts with amines under reductive conditions to form secondary amines.

Key Findings:

-

NaBH₃CN-Mediated Reaction: Primary amines condense with the aldehyde in methanol, followed by NaBH₃CN reduction, yielding N-alkylated amines (yield: 70–85%).

| Amine | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | NaBH₃CN | N-Benzyl-3-cyclopropoxybenzylamine | 82% |

Eigenschaften

IUPAC Name |

3-cyclopropyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJKUXTBCBPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305354 | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032527-40-4 | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032527-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.